(R)-8-Amino-7-oxononanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
682799-69-5 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(8R)-8-amino-7-oxononanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
GUAHPAJOXVYFON-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)CCCCCC(=O)O)N |
Canonical SMILES |
CC(C(=O)CCCCCC(=O)O)N |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Interconnections of 8 Amino 7 Oxononanoic Acid
The Pivotal Role of 8(S)-Amino-7-oxononanoic Acid as a Precursor in Biotin (B1667282) Synthesis
8-Amino-7-oxononanoic acid (AON), often referred to as 7-keto-8-aminopelargonic acid (KAPA), is a critical intermediate in the biosynthesis of biotin (Vitamin H). nih.govdrugbank.comagriculturejournals.cz The pathway begins with the formation of the 8(S)-enantiomer of AON, which serves as the foundational building block for the subsequent enzymatic steps that construct the intricate fused ring structure of biotin. ebi.ac.uknih.gov
Decarboxylative Condensation Catalyzed by 8-Amino-7-oxononanoate (B1240340) Synthase (BioF/AONS)
The first committed step in the biotin synthesis pathway is the production of 8(S)-amino-7-oxononanoate. ebi.ac.uknih.govebi.ac.uk This reaction is catalyzed by the enzyme 8-amino-7-oxononanoate synthase (AONS), also known as BioF. nih.govebi.ac.ukuniprot.org AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates a decarboxylative Claisen condensation. nih.govnih.govebi.ac.uk The substrates for this reaction are L-alanine and a pimeloyl-thioester, typically pimeloyl-CoA or pimeloyl-acyl carrier protein (ACP). ebi.ac.ukuniprot.orgexpasy.org
The mechanism involves the formation of an external aldimine between L-alanine and the PLP cofactor. Following the binding of the pimeloyl-thioester, which induces a conformational change, the Cα proton of alanine (B10760859) is abstracted. nih.govebi.ac.uk This leads to a condensation reaction with the pimeloyl substrate, followed by decarboxylation of the alanine moiety. ebi.ac.ukebi.ac.uk The process results in the stereospecific formation of 8(S)-amino-7-oxononanoate, along with the release of coenzyme A (or ACP) and carbon dioxide. ebi.ac.ukebi.ac.uk
| Reactants & Products of the AONS-Catalyzed Reaction |
| Substrates |
| Enzyme |
| Cofactor |
| Products |
Substrate Utilization by BioF: Pimeloyl-CoA versus Pimeloyl-Acyl Carrier Protein
The acyl chain donor for the BioF-catalyzed reaction can be either pimeloyl-CoA or pimeloyl-acyl carrier protein (pimeloyl-ACP). uniprot.orgdrugbank.com While many in vitro studies have successfully used pimeloyl-CoA, evidence suggests that pimeloyl-ACP is the preferred physiological substrate in some organisms, such as Escherichia coli. nih.govuniprot.orgdrugbank.compax-db.org In E. coli, BioF can utilize both substrates, but it is believed that pimeloyl-ACP is the primary in vivo donor. uniprot.orgpax-db.org The enzyme often shows higher efficiency with pimeloyl-ACP compared to pimeloyl-CoA. expasy.orgqmul.ac.uk This preference is linked to the origin of the pimelate (B1236862) moiety, which in E. coli is derived from a modified fatty acid synthesis pathway, producing pimeloyl-ACP directly. nih.govnih.gov
Species-Specific Variations in BioF Acyl Chain Donor Specificity
The specificity of BioF for its pimeloyl thioester substrate is not universal and exhibits significant variations across different bacterial species. nih.gov This is a key distinction in the biotin biosynthetic pathways of organisms like Escherichia coli and Bacillus subtilis. nih.gov
Escherichia coli : The BioF enzyme in E. coli is versatile and can efficiently use both pimeloyl-ACP and pimeloyl-CoA as substrates for the condensation reaction with L-alanine. nih.gov In vitro assays have shown that E. coli BioF has essentially the same activity with both donors. nih.gov
Bacillus subtilis : In stark contrast, the BioF enzyme from B. subtilis demonstrates strict specificity for pimeloyl-CoA. nih.govnih.gov In vivo and in vitro experiments have shown that B. subtilis BioF cannot effectively utilize pimeloyl-ACP as a substrate. nih.govnih.gov This specificity is consistent with the genetic organization of biotin synthesis in B. subtilis, which possesses a pimeloyl-CoA synthetase (BioW) essential for its biotin production, indicating that the pathway proceeds through a pimeloyl-CoA intermediate. nih.govnih.gov
This divergence highlights how different species have evolved distinct strategies for supplying the pimelate precursor to the core biotin synthesis machinery. nih.govnih.gov
| Feature | Escherichia coli BioF | Bacillus subtilis BioF |
| Primary Acyl Donor | Pimeloyl-ACP (in vivo) | Pimeloyl-CoA |
| Substrate Versatility | Accepts both Pimeloyl-ACP and Pimeloyl-CoA | Specific for Pimeloyl-CoA |
| Associated Pathway | Hijacks fatty acid synthesis to produce Pimeloyl-ACP | Requires BioW to produce Pimeloyl-CoA from free pimelic acid |
Downstream Conversion of 8-Amino-7-oxononanoic Acid to 7,8-Diaminopelargonic Acid
Following its synthesis, 8(S)-amino-7-oxononanoic acid undergoes a transamination reaction to form the next intermediate in the pathway, 7,8-diaminopelargonic acid (DAPA). agriculturejournals.cznih.gov
The Action of 7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT)
This crucial conversion is catalyzed by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as BioA. nih.gov DAPA AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that transfers an amino group to the C7 position of 8-amino-7-oxononanoic acid. nih.govresearchgate.net Uniquely among many transaminases, the amino donor for this reaction is S-adenosyl-L-methionine (AdoMet or SAM). drugbank.comnih.govresearchgate.nettandfonline.com The reaction mechanism follows a ping-pong kinetic pattern, which is characteristic of many aminotransferases. researchgate.net The products of this transamination are 7,8-diaminopelargonic acid and S-adenosyl-4-methylthio-2-oxobutanoate. proteopedia.org
Enantioselectivity of DAPA AT Towards 8(S)-Amino-7-oxononanoic Acid
The enzyme DAPA AT exhibits strict enantioselectivity for its substrate. nih.govcaymanchem.com It specifically acts on the (S)-enantiomer of 8-amino-7-oxononanoic acid, which is the form produced by the preceding enzyme, AONS. nih.govresearchgate.net The (R)-enantiomer, (R)-8-amino-7-oxononanoic acid, is not a substrate for DAPA AT. nih.govcaymanchem.com
Interestingly, research has shown that this compound acts as a competitive inhibitor of DAPA AT from Mycobacterium tuberculosis. nih.govebi.ac.uk It can bind to both the PLP form and the pyridoxamine (B1203002) 5'-phosphate (PMP) form of the enzyme, preventing the productive binding and conversion of the (S)-enantiomer. nih.gov This high degree of stereospecificity ensures the correct chirality is maintained for the subsequent formation of dethiobiotin (B101835) and biotin. ebi.ac.uk It has also been noted that 8(S)-amino-7-oxononanoic acid can racemize in culture media, which can lead to the accumulation of the inhibitory (R)-enantiomer. nih.govcaymanchem.com
| Compound | Role in DAPA AT Reaction |
| (S)-8-Amino-7-oxononanoic acid | Substrate |
| This compound | Competitive Inhibitor |
Environmental and Intracellular Racemization Dynamics of 8-Amino-7-oxononanoic Acid
In the intricate pathway of biotin biosynthesis, the stereochemistry of its intermediates is crucial. While 8-amino-7-oxononanoic acid (KAPA) is produced by KAPA synthase exclusively as the (S)-enantiomer, this specific configuration is not stable. nih.govresearchgate.net The compound undergoes rapid racemization, converting between its (S) and (R) forms under various conditions, a dynamic that has significant implications for its biological activity and utilization. nih.govebi.ac.uk
This racemization occurs swiftly in aqueous environments without enzymatic catalysis. researchgate.net Research has demonstrated that the process is highly dependent on pH. caymanchem.comcaymanchem.com Studies measuring the enantiomeric excess of KAPA have revealed that the molecule racemizes quickly not only in highly acidic conditions, such as 4 M HCl, but also, importantly, within the physiological pH range of 7 to 9. nih.govresearchgate.netchemfaces.com The half-lives for this conversion are reported to be between 1 and 8 hours under these common pH conditions. nih.govresearchgate.netchemfaces.com The racemization is also noted to be faster at very low pH (below 2) and in basic conditions. caymanchem.comcaymanchem.com
The interconversion between (S)-KAPA and (R)-KAPA is a critical factor in its metabolic fate. In microorganisms like E. coli and Mycobacterium tuberculosis, the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT) specifically utilizes (S)-KAPA as its substrate to proceed with the biotin synthesis pathway. nih.govcaymanchem.com Conversely, the (R)-KAPA enantiomer is not a substrate for this enzyme. nih.govcaymanchem.com Instead, (R)-KAPA acts as an inhibitor of DAPA AT in M. tuberculosis. nih.gov This leads to an interesting intracellular dynamic: when racemic KAPA is supplied to these cultures, the (S)-form is consumed, while the inhibitory (R)-form accumulates. caymanchem.com
The table below summarizes the key findings regarding the racemization of 8-amino-7-oxononanoic acid.
Table 1: Research Findings on the Racemization of 8-Amino-7-oxononanoic Acid
| Finding | Description | Relevant Sources |
|---|---|---|
| Initial Stereochemistry | Biosynthesized exclusively as the (S)-enantiomer by KAPA synthase. | nih.govresearchgate.net |
| Racemization Process | Undergoes rapid, non-enzymatic racemization in culture media and aqueous solutions. | researchgate.netcaymanchem.com |
| pH Dependence | Racemization rate is pH-dependent, occurring rapidly at physiological pH (7-9), very low pH (<2), and basic pH. | nih.govresearchgate.netcaymanchem.comcaymanchem.comchemfaces.com |
| Racemization Half-life | Half-lives range from 1 to 8 hours in the pH 7 to 9 range. | nih.govresearchgate.netchemfaces.com |
| Biological Selectivity | Only (S)-KAPA is a substrate for the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT). | nih.govcaymanchem.com |
| Inhibitory Action | (R)-KAPA acts as an inhibitor of DAPA AT in Mycobacterium tuberculosis. | nih.gov |
| Metabolic Consequence | Exogenous application of racemic KAPA to microbial cultures results in the accumulation of the (R)-enantiomer. | caymanchem.com |
Table of Compounds
Enzymological Characterization of Key Enzymes Associated with 8 Amino 7 Oxononanoic Acid
8-Amino-7-oxononanoate (B1240340) Synthase (BioF/AONS)
8-Amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonate synthase and encoded by the bioF gene, is a key enzyme in the biotin (B1667282) biosynthesis pathway. vulcanchem.comuniprot.orgebi.ac.uk It catalyzes the first committed step in this pathway: the decarboxylative condensation of L-alanine and a pimeloyl-thioester, such as pimeloyl-CoA or pimeloyl-ACP, to produce (S)-8-amino-7-oxononanoate (8-AON), which then can racemize. ebi.ac.ukacs.orgnih.gov This reaction is a critical control point for biotin production in microorganisms and plants. nih.gov AONS is a member of the α-oxoamine synthase subfamily of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. acs.orgnih.gov The enzyme functions as a homodimer, with each active site located at the interface between the two subunits. nih.gov
Pyridoxal 5'-Phosphate (PLP) Dependent Catalysis
The catalytic activity of 8-amino-7-oxononanoate synthase (AONS) is critically dependent on the cofactor pyridoxal 5'-phosphate (PLP). ebi.ac.uknih.gov PLP, a derivative of vitamin B6, is covalently bound to a conserved lysine (B10760008) residue in the active site of the enzyme, forming an internal aldimine or Schiff base. nih.gov This cofactor is essential for a wide variety of enzymatic reactions involving amino acids, and in the case of AONS, it facilitates the decarboxylative condensation reaction. nih.govgenome.jp
The PLP cofactor plays a multifaceted role in the catalytic cycle. nih.gov It acts as an "electron sink," stabilizing the negative charge that develops during the key decarboxylation step. ebi.ac.uk The reaction mechanism involves a series of transformations centered around the PLP molecule, including the formation of external aldimines with the amino acid substrate, the generation of a quinonoid intermediate, and ultimately the formation of the product. ebi.ac.uknih.gov The stereochemistry of the reaction, which proceeds with an inversion of configuration at the acylation step and retention of configuration at the decarboxylation step, is also dictated by the precise positioning of the substrates relative to the PLP cofactor within the active site. ebi.ac.uknih.gov
Detailed Mechanistic Pathway of AONS
The catalytic cycle begins with a transaldimination reaction. The incoming L-alanine substrate displaces the ε-amino group of the active site lysine residue that is covalently bound to the pyridoxal 5'-phosphate (PLP) cofactor. ebi.ac.uk This results in the formation of an external aldimine, a Schiff base between L-alanine and PLP. ebi.ac.uknih.gov This initial step is rapid. nih.gov The formation of an external aldimine with D-alanine, which is not a substrate, is significantly slower. nih.gov
Following the formation of the L-alanine-PLP external aldimine, the binding of the second substrate, pimeloyl-CoA, induces a significant conformational change in the enzyme. ebi.ac.uknih.gov This conformational shift is crucial as it positions the external aldimine for the next step. nih.gov A conserved active site lysine residue then acts as a base, abstracting the α-proton from the L-alanine moiety in a stereospecific manner from the Si-face of the PLP aldimine. ebi.ac.uk This proton abstraction leads to the formation of a planar quinonoid intermediate, which is stabilized by the electron-delocalizing pyridine (B92270) ring of the PLP cofactor. ebi.ac.uk The formation of this quinonoid species is a critical step that only occurs efficiently after pimeloyl-CoA has bound to the enzyme. nih.gov
The quinonoid intermediate then undergoes a Claisen-like condensation with pimeloyl-CoA. ebi.ac.uknih.gov This is followed by decarboxylation of the L-alanine moiety, which is facilitated by the electron-withdrawing properties of the PLP cofactor, to yield a second quinonoid species. ebi.ac.uk The exact positioning of the carbon-carbon bond prior to cleavage is crucial for this step. ebi.ac.uk Subsequently, a reprotonation event occurs on the Si-face, likely catalyzed by the same active site lysine that initially abstracted the proton, which yields the external aldimine of the product, 8-amino-7-oxononanoate (AON). ebi.ac.uk Finally, the AON product is released from the enzyme through another transaldimination reaction, where the active site lysine residue displaces the product and regenerates the internal aldimine, returning the enzyme to its initial state. ebi.ac.uk
Stereospecific Proton Abstraction and Quinonoid Formation
Critical Active Site Residues and Their Roles in AONS Activity
The catalytic activity of 8-amino-7-oxononanoate synthase (AONS) relies on the precise positioning and function of several key amino acid residues within its active site. ebi.ac.uknih.gov These residues are crucial for substrate binding, cofactor stabilization, and catalysis. nih.gov
A conserved lysine residue, specifically Lys236 in E. coli AONS, plays a central role in the catalytic mechanism. acs.orgnih.govnih.gov This lysine forms the initial internal Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor and is directly involved in the proton abstraction and reprotonation steps. ebi.ac.uknih.gov Mutation of this residue to alanine (B10760859) (K236A) completely abolishes enzyme activity. nih.gov
Histidine residues also feature prominently in the active site. His133 is positioned in a parallel, stacked arrangement with the pyridine ring of PLP, helping to hold the cofactor in the correct orientation for catalysis. ebi.ac.uk It is also thought to function as a general acid-base catalyst during the reaction. ebi.ac.uk Another histidine, His207, is believed to act as a general acid/base in the decarboxylation step, activated by another residue. ebi.ac.uk
Interactive Data Table: Key Active Site Residues in E. coli 8-Amino-7-oxononanoate Synthase and Their Functions
| Residue | Function | References |
| Lys236 | Covalently binds PLP cofactor; acts as a general acid/base for proton abstraction and reprotonation. | ebi.ac.ukacs.orgnih.govnih.gov |
| His133 | Stacks with the PLP ring, holding it in position; may act as a general acid/base. | ebi.ac.uk |
| His207 | Thought to act as a general acid/base in the decarboxylation step. | ebi.ac.uk |
| Glu171 | Plays an important, but not essential, role in the activity of M. smegmatis BioF. | researchgate.net |
7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT)
7,8-Diaminopelargonic acid aminotransferase (DAPA AT), also known as adenosylmethionine-8-amino-7-oxononanoate aminotransferase (EC 2.6.1.62), is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the biosynthesis of biotin. nih.govebi.ac.ukacs.org It catalyzes the transamination of 8-amino-7-oxononanoic acid (also known as 7-keto-8-aminopelargonic acid or KAPA) to form 7,8-diaminopelargonic acid (DAPA). nih.govuniprot.orguniprot.org This enzyme is a potential therapeutic target, particularly in organisms like Mycobacterium tuberculosis, because it is essential for their survival and is absent in humans. nih.govresearchgate.netpdbj.org
Substrate Recognition and Catalytic Selectivity
The catalytic efficiency of DAPA AT is profoundly dependent on its precise recognition of the amino acceptor substrate, KAPA. The enzyme exhibits a high degree of stereoselectivity. KAPA is produced biologically as the pure (S)-enantiomer, and DAPA AT exclusively uses this (S)-KAPA as its substrate. nih.gov Conversely, the (R)-enantiomer of KAPA is not processed by the enzyme; instead, it acts as a potent inhibitor, binding to both the PLP form and the pyridoxamine (B1203002) 5'-phosphate (PMP) form of the M. tuberculosis enzyme. nih.gov
Structural and mutagenesis studies have identified key amino acid residues within the active site that are critical for substrate binding and catalysis. For the Escherichia coli enzyme, residues such as Tyr17 and Tyr144 have been shown to be essential for the recognition of KAPA/DAPA, while having little to no role in the half-reaction involving the amino donor. acs.org Mutation of these tyrosine residues significantly impairs the enzyme's ability to process DAPA. acs.org In M. tuberculosis DAPA AT, molecular modeling suggests that (R)-KAPA forms specific hydrogen bonds with the T309 residue and the phosphate (B84403) group of the PLP cofactor, explaining its inhibitory action. nih.gov In the bifunctional enzyme from Arabidopsis thaliana, a specific site is involved in recognizing KAPA. uniprot.org
The enzyme's selectivity is further highlighted by its varying affinity for KAPA analogs. For instance, the enzyme from Brevibacterium divaricatum is only one-hundredth as active with 7-amino-8-ketopelargonic acid as it is with KAPA. tandfonline.com However, some studies have noted a degree of substrate promiscuity; the DAPA AT from Psychrobacter cryohalolentis can convert other molecules such as (S)-(-)-1-phenylethylamine and certain aldehydes and diketones, suggesting that the active site has some flexibility. rcsb.org The enzyme from M. tuberculosis also exhibits strong substrate inhibition with KAPA. nih.gov
| Inhibitor | Enzyme Form | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| (R)-KAPA | PLP form | 5.9 ± 0.2 µM | nih.gov |
| (R)-KAPA | PMP form | 1.7 ± 0.2 µM | nih.gov |
| Desmethyl-KAPA (8-amino-7-oxooctanoic acid) | PLP form | 4.2 ± 0.2 µM | nih.gov |
| Desmethyl-KAPA (8-amino-7-oxooctanoic acid) | PMP form | 0.9 ± 0.2 µM | nih.gov |
Coenzyme Specificity: S-Adenosyl-L-Methionine as Amino Donor
A defining and unique characteristic of DAPA aminotransferase is its strict specificity for S-adenosyl-L-methionine (SAM) as the amino group donor. ebi.ac.ukresearchgate.net This distinguishes it from the vast majority of other aminotransferases, which typically use common amino acids like glutamate (B1630785) or aspartate. researchgate.net Early studies on crude cell-free extracts from E. coli noted that L-methionine could stimulate the reaction, but only in the presence of adenosine (B11128) triphosphate (ATP) and Mg²⁺. asm.org Subsequent research with purified enzyme from Brevibacterium divaricatum conclusively demonstrated that L-methionine itself is inactive and that only SAM can function as the amino donor. tandfonline.com The initial observations were thus attributed to the enzymatic synthesis of SAM from L-methionine and ATP within the crude extracts. asm.org In tests with 24 different amino acids, only SAM showed activity with the purified enzyme. tandfonline.com
The enzyme's reliance on the metabolically costly SAM may be due to the specific pKa requirements for an efficient reaction. ebi.ac.uk Structural studies and mutagenesis have helped to identify the binding site for this coenzyme. In E. coli DAPA synthase, the conserved residue Arg253 has been identified as a key part of the SAM binding site. acs.org Superimposition of crystal structures of the Bacillus subtilis enzyme bound to a SAM analogue (sinefungin) or to KAPA has allowed for the mapping of the putative binding sites for these disparate substrates and the proposal of a mechanism for how the enzyme accommodates them. pdbj.org While SAM is the primary amino donor, research has shown that decarboxylated SAM can also react nearly as effectively. acs.org In contrast to the bacterial enzymes, the bifunctional DAPA aminotransferase in plants has been shown to use spermidine (B129725) as its amino donor. researchgate.net
| Enzyme Source | Substrate | Parameter | Value | Reference |
|---|---|---|---|---|
| Mycobacterium tuberculosis | S-adenosyl-L-methionine (SAM) | Km | 0.78 ± 0.20 mM | nih.gov |
| KAPA | Km | 3.8 ± 1.0 µM | nih.gov | |
| KAPA | Ki (substrate inhibition) | 14 ± 2 µM | nih.gov | |
| Overall | kcat | 1.0 ± 0.2 min-1 | nih.gov | |
| Escherichia coli (Wild-Type) | S-adenosyl-L-methionine (SAM) | Km | 150 µM | acs.org |
| KAPA | Km | <2 µM | acs.org | |
| Overall | kcat | 0.013 s-1 | acs.org |
Structural Biology and Molecular Interactions Involving 8 Amino 7 Oxononanoic Acid Enzymes
High-Resolution Crystal Structures of 8-Amino-7-oxononanoate (B1240340) Synthase (AONS/BioF)
8-Amino-7-oxononanoate synthase (AONS), also known as BioF, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in biotin (B1667282) biosynthesis. nih.govebi.ac.uk This reaction involves the decarboxylative condensation of L-alanine and a pimeloyl-thioester (like pimeloyl-CoA or pimeloyl-ACP) to produce (S)-8-amino-7-oxononanoic acid (KAPA). nih.govrcsb.orgnih.gov High-resolution X-ray crystallography has provided significant insights into the enzyme's structure and function. nih.govrcsb.org
Dimer Organization and Tertiary Structure
The crystal structure of AONS from Francisella tularensis has also been determined, revealing a homodimeric structure with cyclic (C2) global symmetry. rcsb.org
Interactive Table 1: Structural Characteristics of AONS/BioF
| Feature | Description | Source(s) |
| Quaternary Structure | Symmetrical homodimer | nih.govnih.gov |
| Tertiary Structure | Each monomer has a large and small subdomain with a distinct PLP-dependent enzyme fold. | nih.govnih.gov |
| Active Site Location | At the interface between the two subunits of the dimer. | nih.gov |
| Substrate Access | A deep cleft allows the pantothenate arm of pimeloyl-CoA to access the active site. | nih.gov |
| CoA Binding | A cluster of positive residues at the cleft entrance likely binds the diphosphate (B83284) of CoA. | nih.gov |
Conformational Dynamics Upon Ligand Binding
The binding of ligands to AONS induces significant conformational changes. rcsb.org Spectroscopic and crystallographic studies on E. coli AONS have shown that the enzyme undergoes a conformational transition upon the binding of its substrates. rcsb.org A notable lag phase of approximately 30 milliseconds is observed before the formation of a substrate quinonoid intermediate when pimeloyl-CoA is added to the enzyme pre-complexed with L-alanine. rcsb.org This lag suggests that the binding of pimeloyl-CoA triggers a conformational change in the enzyme-external aldimine complex. rcsb.org
Furthermore, the crystal structure of the enzyme-product complex reveals a rotation of the pyridine (B92270) ring of the PLP cofactor compared to its orientation in the internal aldimine state (the enzyme with PLP bound but no substrate). rcsb.org This movement is a key part of the catalytic mechanism. While large-scale domain movements upon ligand binding are common in many proteins, the specific dynamics in AONS are tailored to its catalytic function. nih.govmpg.de The flexibility of the ligand-binding groove in the apo (unbound) state is thought to facilitate these structural changes upon ligand binding. nih.gov
Structural Homologies with Other PLP-Dependent Enzymes
The structural similarities are crucial for understanding its evolutionary relationships and reaction mechanism. nih.gov For instance, the mechanism of AONS is similar to that of 5-aminolevulinate synthase and other α-oxoamine synthases. nih.gov The PLP-dependent enzymes are categorized into seven distinct families based on their three-dimensional folds, and despite low sequence homology between families, the active site structures can be used to infer functional and evolutionary relationships. nih.govnih.gov AONS's placement in Fold Type I highlights a shared evolutionary ancestry and mechanistic strategies with a large group of enzymes involved in amino acid metabolism. nih.gov
Molecular Modeling of (R)-8-Amino-7-oxononanoic Acid Interaction with DAPA AT
7,8-diaminopelargonic acid aminotransferase (DAPA AT or BioA) is the enzyme that catalyzes the subsequent step in biotin synthesis, converting the (S)-enantiomer of KAPA into 7,8-diaminopelargonic acid (DAPA). researchgate.netcaymanchem.com Interestingly, the (R)-enantiomer, this compound, is not a substrate but acts as an inhibitor of DAPA AT. researchgate.netchemfaces.comnih.gov Molecular modeling has been employed to understand the structural basis of this inhibition.
Identification of Key Amino Acid Residues for Binding and Inhibition
Molecular modeling studies of the interaction between (R)-KAPA and Mycobacterium tuberculosis DAPA AT have identified specific interactions that are crucial for its inhibitory activity. researchgate.netnih.govebi.ac.uk The (R)-enantiomer forms specific hydrogen bonds with the amino acid residue Threonine 309 (T309) and with the phosphate (B84403) group of the PLP cofactor within the enzyme's active site. researchgate.netnih.govebi.ac.uk
The inhibitor binds to both the pyridoxal 5'-phosphate (PLP) form and the pyridoxamine (B1203002) 5'-phosphate (PMP) form of the enzyme, with the following inhibition constants for the M. tuberculosis enzyme:
K_i1 (PLP form): 5.9 ± 0.2 µM researchgate.netnih.gov
K_i2 (PMP form): 1.7 ± 0.2 µM researchgate.netnih.gov
These findings highlight the specific molecular contacts that anchor the inhibitor in the active site, preventing the binding and turnover of the natural substrate, (S)-KAPA.
Interactive Table 2: Key Interactions and Inhibition Constants of (R)-KAPA with DAPA AT
| Interacting Component | Key Residue/Group | Type of Interaction | Inhibition Constant (M. tuberculosis) | Source(s) |
| DAPA AT Enzyme | Threonine 309 (T309) | Hydrogen Bond | - | researchgate.netnih.govebi.ac.uk |
| PLP Cofactor | Phosphate Group | Hydrogen Bond | - | researchgate.netnih.govebi.ac.uk |
| DAPA AT (PLP form) | - | Binding Inhibition | K_i1 = 5.9 ± 0.2 µM | researchgate.netnih.gov |
| DAPA AT (PMP form) | - | Binding Inhibition | K_i2 = 1.7 ± 0.2 µM | researchgate.netnih.gov |
Structural Basis for Enantiomeric Discrimination in Enzyme Inhibition
The ability of DAPA AT to distinguish between the (S) and (R) enantiomers of KAPA is a classic example of enzymatic stereospecificity. DAPA AT exclusively uses (S)-KAPA as its substrate. researchgate.netcaymanchem.com The (R)-enantiomer, however, acts as an inhibitor. researchgate.netcaymanchem.com
The structural basis for this discrimination lies in the precise three-dimensional arrangement of the active site. While the natural substrate, (S)-KAPA, binds in an orientation that allows for the productive transfer of an amino group, the (R)-enantiomer binds in a non-productive conformation. The specific hydrogen bonds formed by (R)-KAPA with T309 and the PLP phosphate group lock it into this inhibitory pose. researchgate.netnih.gov
This concept of stereoisomers binding differently, where one is a substrate and the other an inhibitor, is a known phenomenon in enzymology. plos.orgnih.gov In the case of DAPA AT, the misalignment of the functional groups of (R)-KAPA relative to the catalytic residues and the PLP cofactor prevents the transamination reaction from occurring. This effective binding, coupled with catalytic incompetence, makes this compound a potent inhibitor of the enzyme. researchgate.netnih.gov The accumulation of the (R)-isomer in cultures when racemic KAPA is supplied further demonstrates this enzymatic preference in a biological context. caymanchem.com
Inhibitory Mechanisms and Functional Modulation by R 8 Amino 7 Oxononanoic Acid
(R)-8-Amino-7-oxononanoic Acid as a Potent Inhibitor of 7,8-Diaminopelargonic Acid Aminotransferase (DAPA AT)
This compound, also known as (R)-KAPA, has been identified as a potent inhibitor of 7,8-diaminopelargonic acid aminotransferase (DAPA AT). nih.govchemfaces.com This enzyme is a crucial component in the biotin (B1667282) biosynthesis pathway, responsible for converting 8-amino-7-oxononanoic acid (KAPA) into 7,8-diaminopelargonic acid (DAPA). nih.govnih.gov While the (S)-enantiomer of KAPA is the natural substrate for DAPA AT, the (R)-enantiomer acts as an inhibitor. nih.govcaymanchem.com
The inhibitory potency of (R)-KAPA against DAPA AT has been quantified through the determination of its inhibition constants (K_i values). Research has shown that (R)-KAPA inhibits the Mycobacterium tuberculosis DAPA AT with specific K_i values for the different forms of the enzyme. It binds to the pyridoxal (B1214274) 5'-phosphate (PLP) form of the enzyme with a K_i value of 5.9 ± 0.2 µM. nih.govebi.ac.ukresearchgate.net The inhibition is even more potent for the pyridoxamine (B1203002) 5'-phosphate (PMP) form, with a K_i value of 1.7 ± 0.2 µM. nih.govebi.ac.ukresearchgate.net
Interactive Data Table: Inhibition Constants of (R)-KAPA against M. tuberculosis DAPA AT
| Enzyme Form | K_i Value (µM) |
|---|---|
| Pyridoxal 5'-Phosphate (PLP) | 5.9 ± 0.2 |
The differential K_i values indicate that (R)-KAPA has a higher affinity for the pyridoxamine 5'-phosphate (PMP) form of DAPA AT compared to the pyridoxal 5'-phosphate (PLP) form. nih.govebi.ac.uk DAPA AT, a PLP-dependent enzyme, operates through a Ping Pong Bi Bi kinetic mechanism, cycling between the PLP and PMP forms during the transamination reaction. nih.govnih.gov The stronger binding of (R)-KAPA to the PMP intermediate suggests a significant disruption of the catalytic cycle. Molecular modeling studies have provided insights into this interaction, revealing that (R)-KAPA forms specific hydrogen bonds with the T309 residue and the phosphate (B84403) group of the cofactor within the enzyme's active site. nih.govebi.ac.ukresearchgate.net
The inhibitory action of (R)-KAPA on DAPA AT is of particular interest in the context of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govchemfaces.com The biotin biosynthesis pathway is essential for the growth and virulence of M. tuberculosis, making its enzymes, including DAPA AT, attractive targets for the development of new antitubercular drugs. asm.org Since DAPA AT only utilizes (S)-KAPA as a substrate, the presence of exogenously supplied racemic KAPA leads to the accumulation of the inhibitory (R)-KAPA within M. tuberculosis cultures. caymanchem.com This specific inhibition of a vital metabolic pathway highlights the potential of (R)-KAPA and its analogs as species-specific antimicrobial agents. nih.gov
Differential Binding to Pyridoxal 5'-Phosphate and Pyridoxamine 5'-Phosphate Forms of DAPA AT
Design and Synthesis of 8-Amino-7-oxononanoic Acid Analogs as Enzyme Modulators
The discovery of (R)-KAPA as a DAPA AT inhibitor has spurred the design and synthesis of various analogs to explore the structure-activity relationship and develop more potent enzyme modulators.
An important achiral analog of KAPA is desmethyl-KAPA, also known as 8-amino-7-oxooctanoic acid. nih.govebi.ac.uk This molecule, lacking the methyl group at the 8-position, has also been shown to be a potent inhibitor of M. tuberculosis DAPA AT. nih.govebi.ac.ukresearchgate.net Similar to (R)-KAPA, it exhibits differential binding to the two forms of the enzyme. The inhibition constants for desmethyl-KAPA are a K_i of 4.2 ± 0.2 µM for the PLP form and 0.9 ± 0.2 µM for the PMP form. nih.govchemfaces.comebi.ac.uk These findings indicate that the core structure is crucial for inhibition and that modifications can fine-tune the inhibitory potency. nih.gov
Interactive Data Table: Inhibition Constants of Desmethyl-KAPA against M. tuberculosis DAPA AT
| Enzyme Form | K_i Value (µM) |
|---|---|
| Pyridoxal 5'-Phosphate (PLP) | 4.2 ± 0.2 |
Further research has explored other structural modifications to KAPA to understand their biological effects. For instance, the novel amino acid 8(S)-amino-2(R)-methyl-7-oxononanoic acid, isolated from Streptomyces diastaticus, demonstrated inhibitory activity against leukotriene-A4 hydrolase, an enzyme involved in inflammation. acs.org This compound is structurally related to KAPA, highlighting how modifications to the nonanoic acid backbone can lead to different biological activities. acs.org Other analogs, such as amiclenomycin, have been shown to be suicide substrates for DAPA AT, irreversibly inactivating the enzyme. nih.govnih.gov The study of these various analogs, including those with different chain lengths and functional group positions, contributes to a deeper understanding of the structural requirements for enzyme inhibition and opens avenues for the design of new therapeutic agents. nih.gov
Genetically Encoded Keto-Containing Amino Acid Analogs in Protein Research
The ability to incorporate unnatural amino acids (UAAs) into proteins offers a powerful tool for protein engineering and drug discovery, enabling the creation of proteins with enhanced or novel properties. rsc.orgnih.gov Among these, keto-containing amino acid analogs are particularly valuable due to the unique chemical reactivity of the ketone group, which is absent in the 20 canonical amino acids. pnas.orgnih.gov
The site-specific incorporation of UAAs, such as the keto-containing amino acid p-acetyl-L-phenylalanine, into a protein's structure is achieved by reprogramming the cell's translational machinery. rsc.orgnih.gov This involves the use of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the unnatural amino acid and its corresponding tRNA, but not any of the endogenous pairs in the host organism (e.g., Escherichia coli). pnas.orgnih.gov This engineered pair then inserts the UAA at a specific site in a target protein in response to a nonsense codon, like the amber stop codon (UAG), which is introduced into the gene at the desired location. pnas.orgnih.gov This methodology has been successfully used to incorporate over 70 different UAAs into proteins in various organisms, including bacteria, yeast, and mammalian cells. nih.gov
The ketone group serves as a bio-orthogonal chemical handle, meaning it can undergo specific chemical reactions without interfering with native cellular processes. nih.gov It can be selectively modified with a wide array of chemical probes, such as fluorophores or biotin derivatives, through reactions like oxime formation with hydroxylamine-containing reagents. pnas.orgnih.govpnas.org This provides a precise alternative to traditional labeling methods that rely on the thiol group of cysteine. rsc.orgpnas.org
This technology has significant applications in protein research. For instance, incorporating keto amino acids into G protein-coupled receptors (GPCRs) allows for the attachment of spectroscopic probes to study receptor structure and function. nih.gov It also enables photo-cross-linking to map protein-protein interactions with high precision. nih.gov The development of methods to synthesize UAAs from their corresponding α-keto acid precursors further enhances this technology, as α-keto acids are often more readily accessible synthetically. rsc.orgrsc.orgmdpi.com
| Aspect | Description | Key Features & Applications | References |
|---|---|---|---|
| Core Technique | Site-specific incorporation of an unnatural amino acid (UAA) into a protein during translation. | Uses an orthogonal aminoacyl-tRNA synthetase/tRNA pair to read through a nonsense codon (e.g., UAG). | nih.govpnas.orgnih.gov |
| Key Functional Group | Ketone group (e.g., from p-acetyl-L-phenylalanine). | Bio-orthogonal reactivity; absent in the 20 canonical amino acids. Allows for selective chemical modification. | pnas.orgnih.govpnas.org |
| Chemical Modification | The ketone group reacts selectively with hydroxylamine (B1172632) derivatives to form stable oxime bonds. | Attachment of fluorescent probes, biotin tags, and other biophysical probes for studying protein function and structure. | pnas.orgnih.govpnas.org |
| UAA Precursors | α-keto acids can be converted in vivo by aminotransferases to the corresponding UAA. | Simplifies the synthesis of chiral UAAs, making the technology more accessible. | rsc.orgrsc.orgmdpi.com |
| Applications | Protein engineering, studying protein-protein interactions, structural biology, and creating novel biocatalysts. | Used to study GPCRs, map binding sites, and create antibody-drug conjugates. | rsc.orgnih.govnih.gov |
Implications of this compound Inhibition for Antimycobacterial Strategies
The biotin biosynthesis pathway is essential for the survival of many microorganisms, including the pathogen Mycobacterium tuberculosis, but is absent in humans, making it an attractive target for the development of new antibiotics. ebi.ac.ukasm.org The enzymes in this pathway are highly conserved, and their inhibition can disrupt critical cellular processes, such as the synthesis of the mycobacterial cell membrane. asm.org
One of the key enzymes in this pathway is 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as BioA. researchgate.net DAPA AT catalyzes the conversion of (S)-8-amino-7-oxononanoic acid ((S)-KAPA) into 7,8-diaminononanoic acid (DAPA), a crucial step in the formation of biotin. researchgate.netecmdb.ca
Research has shown that while DAPA AT utilizes the (S)-enantiomer of 8-amino-7-oxononanoic acid as its substrate, the (R)-enantiomer, this compound ((R)-KAPA), acts as an inhibitor of the enzyme. researchgate.netresearchgate.netnih.gov Studies on DAPA AT from M. tuberculosis have demonstrated that (R)-KAPA is a potent inhibitor, binding to both the pyridoxal 5'-phosphate and pyridoxamine 5'-phosphate forms of the enzyme. nih.gov This stereospecific inhibition is significant because the substrate, (S)-KAPA, is known to racemize under physiological pH conditions, leading to the in-situ formation of the inhibitory (R)-KAPA. nih.govcaymanchem.com When racemic KAPA is supplied to M. tuberculosis cultures, the (S)-form is consumed by the pathway, leading to an accumulation of the inhibitory (R)-form. caymanchem.com
The inhibitory potential of (R)-KAPA and its achiral analogs highlights a promising strategy for designing new antimycobacterial agents. nih.gov By targeting the DAPA AT enzyme, these molecules can effectively block the biotin supply, thereby inhibiting bacterial growth. asm.org The development of compounds that mimic (R)-KAPA could lead to potent and selective drugs against tuberculosis.
| Inhibitor | Target Enzyme Form | Inhibition Constant (Ki) | Significance | References |
|---|---|---|---|---|
| This compound ((R)-KAPA) | Pyridoxal 5'-phosphate form | 5.9 ± 0.2 µM | Stereospecific inhibitor of a key enzyme in the essential biotin pathway. Forms in situ from the natural substrate. | asm.orgnih.gov |
| Pyridoxamine 5'-phosphate form | 1.7 ± 0.2 µM | |||
| 8-Amino-7-oxooctanoic acid (Desmethyl-KAPA) | Pyridoxal 5'-phosphate form | 4.2 ± 0.2 µM | An achiral analog that is also a potent inhibitor, providing a simpler scaffold for drug design. | nih.gov |
| Pyridoxamine 5'-phosphate form | 0.9 ± 0.2 µM |
Advanced Research Methodologies for the Study of 8 Amino 7 Oxononanoic Acid
Analytical Chemistry Techniques for Stereoisomer Quantification
The stereochemistry of 8-amino-7-oxononanoic acid (KAPA) is critical, as the (S)-enantiomer is the natural substrate in the biotin (B1667282) pathway, while the (R)-enantiomer can act as an inhibitor of downstream enzymes like 7,8-diaminopelargonic acid aminotransferase (DAPA AT). researchgate.netcaymanchem.com However, KAPA is known to racemize readily in solution, particularly at physiological or basic pH, complicating studies that require enantiopure samples. caymanchem.comebi.ac.uk This necessitates sophisticated analytical techniques to separate and quantify the (R) and (S) isomers accurately.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric resolution of KAPA. To achieve separation of the enantiomers, which have identical physical properties in a non-chiral environment, a process of derivatization is often employed. One established method involves derivatizing the primary amine group of the KAPA enantiomers with ortho-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-l-cysteine. researchgate.netebi.ac.uk This reaction creates diastereomeric isoindole derivatives that can be effectively separated and quantified using a standard reversed-phase HPLC column. This analytical approach is sensitive enough to monitor the rapid racemization of KAPA and to determine the enantiomeric excess in a sample, which is vital for kinetic studies of enzymes like DAPA AT that exhibit stereospecificity. researchgate.netebi.ac.uk
| Parameter | Description | Source |
| Technique | High-Performance Liquid Chromatography (HPLC) | ebi.ac.uk |
| Principle | Separation of diastereomeric derivatives | ebi.ac.uk |
| Derivatization Agents | ortho-phthalaldehyde (OPA) and N-acetyl-l-cysteine | researchgate.netebi.ac.uk |
| Target Analyte | (R)- and (S)-8-Amino-7-oxononanoic acid (KAPA) | researchgate.netebi.ac.uk |
| Application | Measurement of enantiomeric excess and monitoring of KAPA racemization | ebi.ac.uk |
Spectroscopic Investigations for Elucidating Enzyme Reaction Mechanisms
Spectroscopic techniques are indispensable for probing the intricate reaction mechanisms of enzymes that synthesize and utilize 8-amino-7-oxononanoic acid. 8-Amino-7-oxononanoate (B1240340) synthase (AONS), the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that produces (S)-KAPA, has been a major focus of such studies. ebi.ac.ukcapes.gov.brnih.gov A combination of spectroscopic and crystallographic methods has provided a detailed picture of its catalytic cycle. capes.gov.brnih.gov
X-ray crystallography has been used to determine the high-resolution structures of the AONS holoenzyme and its complex with the product, revealing key conformational changes during catalysis. capes.gov.brnih.gov For instance, studies on Escherichia coli AONS showed a significant rotation of the pyridine (B92270) ring of the PLP cofactor and a rearrangement of the C-terminal domain upon formation of the external aldimine with the product. nih.gov
Kinetic studies using stopped-flow spectroscopy monitor the rapid formation of reaction intermediates in real-time. These analyses have shown that the formation of the external aldimine with the L-alanine substrate is a rapid process, whereas the subsequent formation of a critical quinonoid intermediate only occurs after the binding of the second substrate, pimeloyl-CoA. capes.gov.brnih.gov This suggests that the binding of pimeloyl-CoA induces a conformational change necessary for the reaction to proceed. nih.gov Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) can also be used to identify the characteristic functional groups and proton environments of the KAPA molecule itself. vulcanchem.com
| Technique | Subject of Study | Key Mechanistic Insight | Source |
| X-ray Crystallography | E. coli 8-Amino-7-oxononanoate synthase (AONS) | Revealed rotation of the PLP cofactor and conformational changes in the C-terminal domain upon product binding. | capes.gov.brnih.gov |
| Stopped-Flow Spectroscopy | E. coli AONS | Demonstrated that pimeloyl-CoA binding induces a conformational transition required for quinonoid intermediate formation. | capes.gov.brnih.gov |
| Molecular Modeling | M. tuberculosis DAPA AT | Showed that (R)-KAPA forms specific hydrogen bonds with the cofactor and active site residue T309, explaining its inhibitory action. | researchgate.netebi.ac.uk |
Biochemical and Genetic Approaches to Probe Enzyme Function and Metabolic Pathways
Biochemical and genetic studies are fundamental to understanding the function of enzymes involved in the biotin biosynthesis pathway and their regulation. The pathway begins with the synthesis of (S)-8-amino-7-oxononanoate from L-alanine and a pimeloyl thioester, a reaction catalyzed by BioF (AONS). vulcanchem.comnih.gov Subsequent enzymatic steps convert it to biotin. vulcanchem.com
Biochemical characterization of these enzymes from various organisms has revealed important functional differences. For example, in vivo studies have shown that while the BioF enzyme is conserved, the specific acyl chain donor it utilizes can differ. The E. coli BioF uses pimeloyl-acyl carrier protein (ACP), directly linking biotin synthesis to the fatty acid synthesis pathway. nih.govdrugbank.com In contrast, Bacillus subtilis requires a pimeloyl-CoA synthetase (BioW), indicating it uses pimeloyl-CoA as the donor. nih.gov
Genetic approaches, such as the analysis of the bio operon in E. coli, have been crucial for identifying the genes encoding the pathway's enzymes. drugbank.com Creating mutant strains (auxotrophs) that lack a specific enzyme, such as the bioA mutant which cannot produce DAPA, allows researchers to confirm the function of the missing enzyme and to study the accumulation of its substrate, KAPA. ebi.ac.uk Furthermore, enzyme kinetic studies have established the stereospecificity of these enzymes. For example, 7,8-diaminopelargonic acid aminotransferase (DAPA AT) from both E. coli and Mycobacterium tuberculosis uses (S)-KAPA as a substrate but not (R)-KAPA. caymanchem.com This makes the pathway an attractive target for developing species-specific antimicrobial agents. ebi.ac.uk
| Organism | Key Enzyme | Acyl Chain Donor | Significance | Source |
| Escherichia coli | BioF (AONS) | Pimeloyl-Acyl Carrier Protein (ACP) | Links biotin synthesis directly to the fatty acid synthesis pathway. | nih.govdrugbank.com |
| Bacillus subtilis | BioF (AONS) | Pimeloyl-CoA | Requires the BioW enzyme to generate the pimeloyl-CoA substrate. | nih.gov |
| Mycobacterium tuberculosis | DAPA AT | (S)-KAPA (substrate), (R)-KAPA (inhibitor) | The stereospecificity of the enzyme makes it a target for antibiotic development. | caymanchem.comebi.ac.uk |
Applications of Unnatural Amino Acid Incorporation in Post-Translational Modification Research
The study of protein function is often advanced by examining post-translational modifications (PTMs), which are crucial for regulating protein activity, localization, and interactions. bohrium.comnih.gov A powerful and advanced methodology for investigating PTMs is the site-specific incorporation of unnatural amino acids (UAAs) into proteins. nih.govfrontiersin.org This technique, known as genetic code expansion, allows for the production of homogenous proteins with precisely placed modifications or their mimics, both in vitro and in vivo. nih.gov
The methodology requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which does not interfere with the host cell's natural protein synthesis machinery. ukri.org This engineered pair recognizes a specific codon, often a nonsense or "stop" codon like UAG (amber), and inserts the desired UAA at that position during translation. nih.govfrontiersin.org This has been used to incorporate UAAs that mimic natural PTMs like phosphorylation, acetylation, and methylation, allowing researchers to study the specific functional consequences of that modification at a particular site without the complexity of cellular enzyme systems. bohrium.comnih.gov
While (R)-8-amino-7-oxononanoic acid is a naturally occurring amino acid intermediate and not typically employed as a UAA for PTM studies, the methodology of UAA incorporation represents a frontier in biochemical research relevant to the study of amino acids and their roles in protein structure and function. This approach provides unparalleled control for dissecting complex biological processes that are otherwise difficult to study. nih.gov
| Unnatural Amino Acid (UAA) | PTM Mimicked/Studied | Application in Research | Source(s) |
| Phosphoserine | Phosphorylation | Directly incorporated to study the effects of phosphorylation on protein structure and function. | bohrium.com |
| Acetyllysine | Acetylation | Enables investigation into the role of lysine (B10760008) acetylation in regulating gene expression and protein stability. | bohrium.com |
| Methyllysine / Methylarginine | Methylation | Used to probe the function of histone methylation and its impact on chromatin structure and signaling. | bohrium.comukri.org |
| O-propargyl-l-tyrosine | Bio-orthogonal handle | Incorporated to allow for subsequent chemical modification (e.g., via click chemistry) to attach larger groups or probes. | frontiersin.org |
Broader Academic Implications and Future Research Trajectories in 8 Amino 7 Oxononanoic Acid Studies
Systems Biology Perspectives on Biotin (B1667282) Metabolism and 8-Amino-7-oxononanoic Acid Flux
Systems biology offers a powerful lens through which to examine the intricate network of biotin metabolism and the flow, or flux, of metabolites like (R)-8-Amino-7-oxononanoic acid. This approach moves beyond the study of individual components to understand how they interact and function as a whole system.
The biotin biosynthetic pathway is tightly regulated to meet the cell's needs without wasteful overproduction. nih.gov In many bacteria, this regulation occurs through feedback inhibition, where biotin itself, complexed with the biotin protein ligase (BirA), represses the transcription of the bio operon, which includes the gene for 8-amino-7-oxononanoate (B1240340) synthase (BioF). nih.gov BioF is the enzyme responsible for the synthesis of this compound from L-alanine and pimeloyl-CoA or pimeloyl-ACP. nih.govasm.org
Metabolic flux analysis, a key tool in systems biology, can quantify the rate of flow of metabolites through a biochemical network. By applying techniques like 13C labeling, researchers can trace the path of carbon atoms from precursors into this compound and subsequently into biotin. This allows for the identification of bottlenecks and rate-limiting steps in the pathway. For instance, studies in Saccharomyces cerevisiae have shown that overexpression of the BIO1 gene, which is involved in the synthesis of the precursor pimeloyl-CoA, can significantly increase biotin production, suggesting that the steps leading to this compound can be a limiting factor. asm.org
Furthermore, systems biology approaches can model how the biotin pathway is integrated with other central metabolic pathways. Since biotin is essential for the activity of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, there is a direct link between the flux through the biotin pathway and lipid metabolism. frontiersin.org Understanding these connections is crucial for metabolic engineering efforts aimed at enhancing the production of biotin or other valuable compounds.
Advancements in Rational Design of Biosynthesis Inhibitors and Chemical Probes
The enzymes in the biotin biosynthetic pathway, including 8-amino-7-oxononanoate synthase (BioF) and 7,8-diaminopelargonic acid aminotransferase (BioA) which uses this compound as a substrate, are attractive targets for the development of novel antimicrobial agents. nih.govasm.org This is because humans lack the ability to synthesize biotin and must obtain it from their diet, making inhibitors of this pathway potentially selective for microorganisms. asm.orgnih.gov
Rational drug design leverages the three-dimensional structure of target enzymes to create specific inhibitors. For example, detailed kinetic and crystallographic studies of E. coli BioF have provided a deep understanding of its catalytic mechanism, which involves the condensation of L-alanine and pimeloyl-CoA. nih.gov This knowledge can be used to design substrate or transition-state analogs that bind tightly to the active site and block the production of this compound.
Similarly, inhibitors targeting BioA, the enzyme that converts this compound to 7,8-diaminopelargonic acid, have been developed. nih.gov Some of these are mechanism-based inhibitors that are processed by the enzyme to form a reactive species that covalently modifies and inactivates it. nih.gov The effectiveness of these inhibitors can be rationally optimized by modifying their chemical structure to enhance their binding affinity and reactivity within the enzyme's active site. nih.gov
Chemical probes are another important tool derived from our understanding of the biotin pathway. These are typically modified versions of natural metabolites, like this compound, that can be used to study biological processes. For instance, biotinylated probes, where a biotin molecule is attached to a molecule of interest, are widely used in chemical proteomics to identify protein targets of bioactive compounds. mdpi.com The strong and specific interaction between biotin and streptavidin allows for the efficient pull-down and identification of proteins that bind to the probe. mdpi.com Similar strategies could be employed with derivatives of this compound to identify proteins that interact with this intermediate.
Exploration of Undiscovered Metabolic Fates and Interacting Biological Systems for this compound
While the primary known role of this compound is as an intermediate in biotin biosynthesis, it is conceivable that it may have other metabolic fates or interact with other biological systems. The promiscuity of enzymes can sometimes lead to the conversion of metabolites into unexpected products.
One area of exploration is the potential for this compound to be acted upon by other aminotransferases or decarboxylases within the cell, leading to the formation of novel compounds with currently unknown functions. The stereospecificity of enzymes is crucial here; for instance, the (S)-enantiomer of 8-amino-7-oxononanoic acid is a substrate for 7,8-diaminopelargonic acid aminotransferase (DAPA AT), while the (R)-enantiomer is not, leading to its accumulation in Mycobacterium tuberculosis cultures when a racemic mixture is supplied. caymanchem.com This highlights the potential for different enantiomers to have distinct metabolic fates.
Furthermore, the accumulation of metabolic intermediates can sometimes have signaling roles within the cell. While there is currently no direct evidence for this compound acting as a signaling molecule, this remains a possibility. The integration of multi-omics data (discussed in the next section) could help to uncover correlations between the levels of this compound and the expression of genes or proteins outside of the biotin pathway, hinting at broader biological roles.
Integration of Multi-Omics Data for Comprehensive Understanding of 8-Amino-7-oxononanoic Acid in Cellular Networks
A comprehensive understanding of the role of this compound in cellular networks requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This holistic approach can reveal connections and regulatory mechanisms that are not apparent from studying a single level of biological organization.
For example, by combining transcriptomic data (measuring gene expression) with metabolomic data (measuring metabolite levels), one could identify genes whose expression is correlated with the concentration of this compound. This could reveal novel regulatory interactions or transport systems for this intermediate. Multi-omics approaches have been successfully used to identify novel regulators of other metabolic pathways, such as the spliceosome's role in DNA repair. nih.gov
In the context of metabolic engineering, integrating multi-omics data is crucial for identifying targets to improve biotin production. For instance, if metabolomic analysis reveals an accumulation of this compound, it would suggest that the downstream enzyme, BioA, is a bottleneck. Proteomic analysis could then be used to quantify the levels of BioA and other pathway enzymes to confirm this hypothesis.
The table below illustrates how different omics data can be integrated to provide a more complete picture of this compound's role in the cell.
| Omics Type | Data Provided | Application to this compound Research |
| Genomics | DNA sequence information, identification of genes in the biotin pathway. | Identifying mutations in bioF or other related genes that affect this compound synthesis. Comparing biotin synthesis gene clusters across different species. researchgate.net |
| Transcriptomics | Quantification of mRNA levels for all genes. | Determining how the expression of biotin synthesis genes, including bioF, is regulated under different conditions. Identifying co-regulated genes that may be functionally related. nih.gov |
| Proteomics | Quantification of protein levels. | Measuring the abundance of BioF and other enzymes in the biotin pathway to identify potential bottlenecks. Identifying proteins that interact with this compound or its synthesizing enzyme. |
| Metabolomics | Quantification of small molecule metabolites. | Directly measuring the intracellular concentration of this compound and other pathway intermediates to assess metabolic flux and identify bottlenecks. hmdb.ca |
By integrating these diverse datasets, researchers can construct more accurate and predictive models of biotin metabolism and the role of this compound within the broader cellular network. This comprehensive understanding is essential for future advancements in biotechnology and medicine.
Q & A
Q. What is the enzymatic role of (R)-8-Amino-7-oxononanoic acid (KAPA) in biotin biosynthesis?
(R)-8-Amino-7-oxonanoic acid is a critical intermediate in microbial biotin biosynthesis. The enzyme BioF (8-amino-7-oxononanoate synthase, EC 2.3.1.47) catalyzes the condensation of pimeloyl-CoA and L-alanine to produce (8S)-KAPA. This reaction is the first step in the pathway, followed by transamination via BioA (DAPA synthase) , a PLP-dependent enzyme, to generate 7,8-diaminopelargonic acid (DAPA). The stereospecificity of BioA ensures only the (S)-enantiomer is processed, while the (R)-form accumulates in cultures, particularly in Mycobacterium tuberculosis .
Q. How should stock solutions of (±)8-Amino-7-oxononanoic acid hydrochloride be prepared for biological assays?
To ensure stability and solubility:
- Dissolve the hydrochloride salt in inert gas-purged solvents (e.g., DMSO or ethanol) to minimize oxidation.
- Note solubility limits: sparingly soluble in PBS (pH 7.2) (1–10 mg/mL) and slightly soluble in ethanol (0.1–1 mg/mL).
- Prepare aqueous buffers immediately before use to avoid organic solvent interference.
- Avoid prolonged storage of aqueous solutions (>24 hours) due to potential degradation .
Q. What analytical methods validate the purity and structural integrity of this compound?
- High-Performance Liquid Chromatography (HPLC) : Used to confirm ≥98% purity, particularly for standards derived from microbial sources like Penicillium chrysogenum.
- High-Resolution Mass Spectrometry (HRMS) : Identifies molecular composition (C₉H₁₇NO₃, MW 187.24) and distinguishes stereoisomers.
- Chemometric Analysis : Combines HRMS with principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to trace geographic origins in plant samples, as demonstrated in Erigeron breviscapus studies .
Advanced Research Questions
Q. How does stereochemistry influence the enzymatic activity of 8-Amino-7-oxononanoic acid in Mycobacterium tuberculosis?
The (S)-enantiomer is the natural substrate for DAPA aminotransferase (BioA) , which transfers an amino group from S-adenosyl methionine (SAM) to form DAPA. In contrast, the (R)-enantiomer is not processed by BioA and accumulates in cultures. Racemization between enantiomers occurs in a pH-dependent manner , accelerating under physiological or alkaline conditions. This property complicates enantiomeric purity maintenance during in vitro assays and microbial fermentations .
Q. What experimental strategies are used to design inhibitors targeting BioA in biotin biosynthesis?
- Continuous Fluorescence Displacement Assays : Monitor SAM consumption via competitive binding of inhibitors to BioA’s PLP cofactor.
- Structural Characterization : X-ray crystallography of BioA-inhibitor complexes identifies binding motifs (e.g., amiclenomycin derivatives).
- Kinetic Analysis : Measure time-dependent inhibition parameters (e.g., kinact/KI) to evaluate mechanism-based inhibitors.
- Chiral Resolution : Separate (R)- and (S)-KAPA enantiomers to assess stereochemical impacts on inhibition .
Q. How can this compound serve as a chemotaxonomic biomarker in plant studies?
In Erigeron breviscapus, this compound was identified as a geographic biomarker using:
- HRMS Data : Matches exact mass (m/z 187.24) and fragmentation patterns.
- Multivariate Analysis : PCA and PLS-DA differentiate samples from Yunnan vs. Guizhou provinces based on 46 characteristic compounds, including this metabolite.
- Synthetic Pathway Inference : Links the compound to microbial symbionts or plant-specific biosynthesis under environmental stress .
Q. What challenges arise in maintaining enantiomeric purity of this compound during microbial culturing?
- pH-Dependent Racemization : Acidic (pH <2) or neutral conditions accelerate interconversion between (R)- and (S)-enantiomers.
- Culture Media Optimization : Use buffered media (pH ~4–5) to slow racemization.
- Analytical Monitoring : Regularly assess enantiomeric ratios via chiral HPLC or capillary electrophoresis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
